

Unveiling the Mechanisms of DL-Homocysteine-Induced Apoptosis: A Comparative Guide

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Compound of Interest

Compound Name: *Homocystine, DL-*

Cat. No.: *B613201*

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An in-depth analysis of experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of the cellular pathways and molecular players involved in DL-Homocysteine-induced programmed cell death.

DL-Homocysteine (Hcy), a sulfur-containing amino acid, has been implicated in a variety of pathological conditions, with a growing body of evidence highlighting its role in inducing apoptosis or programmed cell death. Understanding the intricate mechanisms by which Hcy triggers this cellular suicide program is crucial for developing therapeutic strategies against diseases associated with hyperhomocysteinemia. This guide synthesizes key experimental findings, offering a comparative look at the signaling cascades, quantitative data from various cell types, and detailed experimental protocols to facilitate the validation and extension of these findings.

Quantitative Analysis of DL-Homocysteine's Apoptotic Effects

To provide a clear comparison of the cytotoxic effects of DL-Homocysteine across different cell types and experimental conditions, the following tables summarize key quantitative data from multiple studies.

Table 1: Effect of DL-Homocysteine on Cell Viability

Cell Type	Hcy Concentration (μmol/L)	Treatment Duration (hours)	Reduction in Cell Viability (%)	Reference
Human Umbilical Vein Endothelial Cells (HUVECs)				
Vein Endothelial Cells (HUVECs)	250	Not Specified	17	[1]
HUVECs	500	Not Specified	43	[1]
HUVECs	750	Not Specified	61	[1]
Osteoblastic cells	Not Specified	Not Specified	Dose-dependent decrease	[2]
SH-SY5Y neuroblastoma cells	Various	24	Time-dependent decrease	[3]

Table 2: Impact of DL-Homocysteine on Apoptosis Rates

Cell Type	Hcy Concentration ($\mu\text{mol/L}$)	Treatment Duration (hours)	Fold Increase in Apoptosis	Measurement Method	Reference
HUVECs	500	Not Specified	2.22	Flow Cytometry (Annexin V/PI)	[1]
HUVECs	750	Not Specified	4.54	Flow Cytometry (Annexin V/PI)	[1]
Primary Hippocampal Neurons	250	28	Nearly all neurons apoptotic	Hoechst Staining	[4]
Osteoblastic cells	Not Specified	Not Specified	Increased apoptosis	Not Specified	[2]

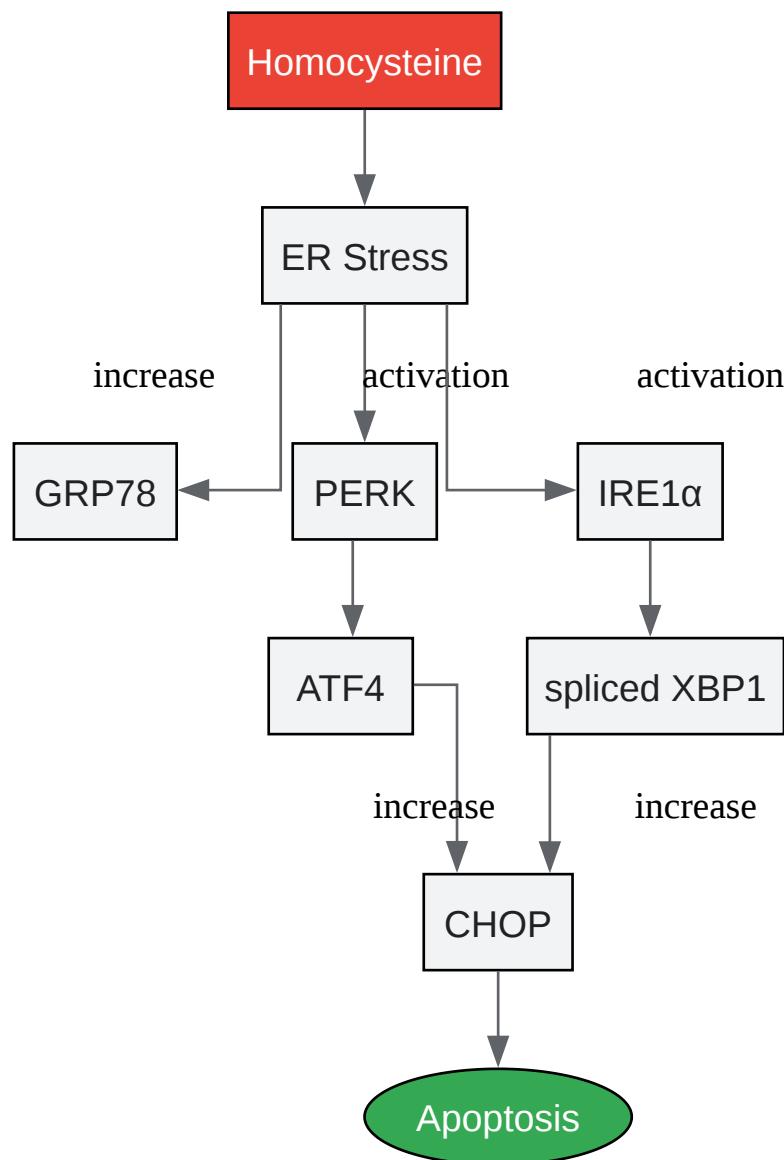
Table 3: Modulation of Key Apoptotic Proteins by DL-Homocysteine

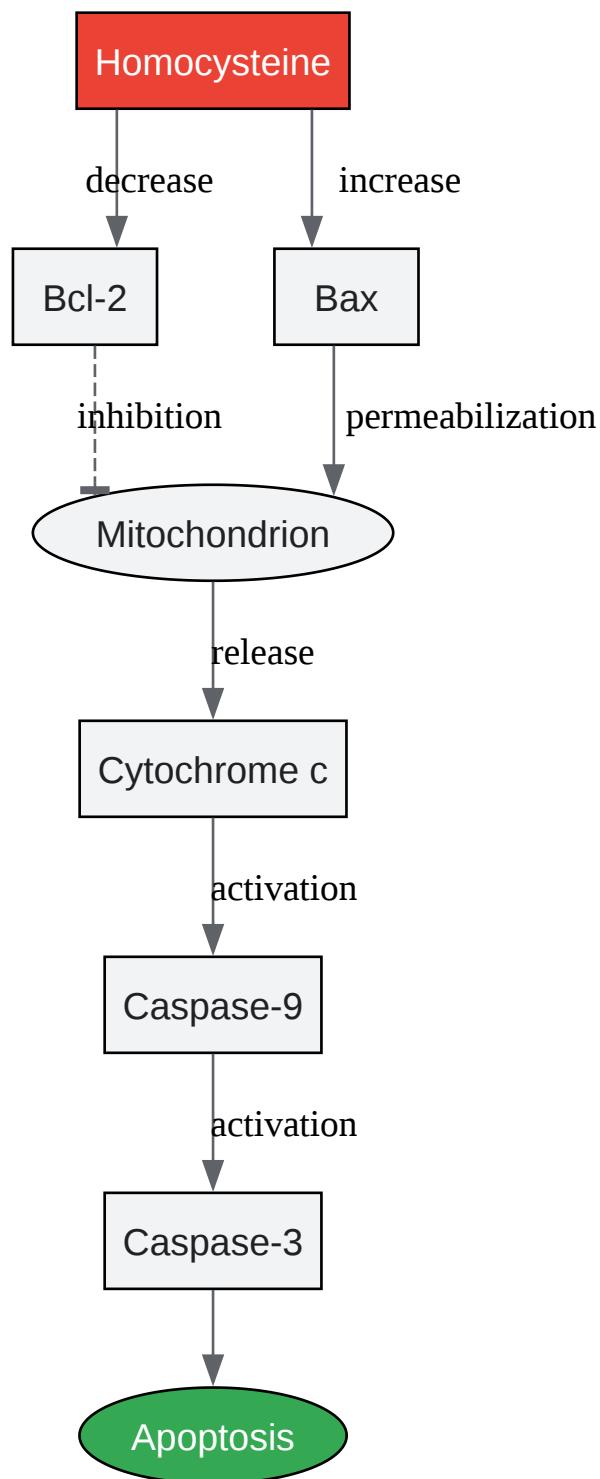
Cell Type	Hcy Concentration ($\mu\text{mol/L}$)	Protein	Change in Expression/Activity	Reference
Osteoblastic cells	Not Specified	Cleaved Caspase-3	Significantly increased	[2]
Endothelial Progenitor Cells	500	Caspase-3	Activation	[5][6]
HL-60 cells	Not Specified	Caspase-3	Increased activity	[7]
HUVECs	Not Specified	Bax/Bcl-2 ratio	Decreased	[8]
HUVECs	Not Specified	Bax	Increased	[9]
HUVECs	Not Specified	Bcl-2	Reduced	[9]
Platelets	Not Specified	Caspase-3 and -9	Activation	[10]

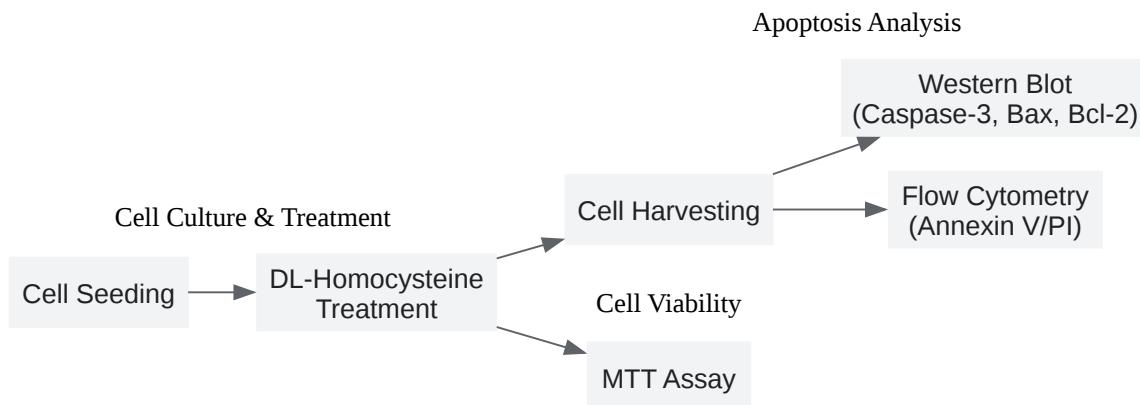
Signaling Pathways in DL-Homocysteine-Induced Apoptosis

Experimental evidence points to two primary pathways through which DL-Homocysteine induces apoptosis: the endoplasmic reticulum (ER) stress pathway and the intrinsic (mitochondrial) pathway. These pathways are often interconnected, culminating in the activation of executioner caspases.

DL-Homocysteine can disrupt protein folding within the ER, leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR).[11] Chronic ER stress activates pro-apoptotic signaling cascades.







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